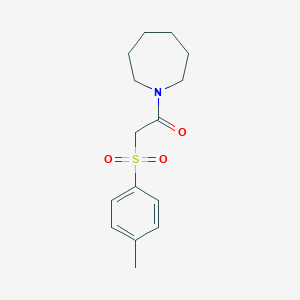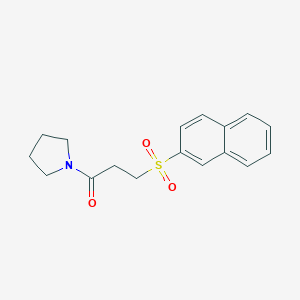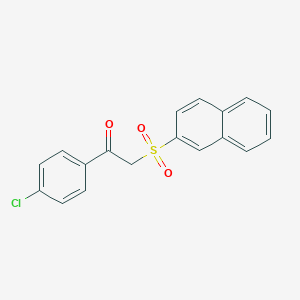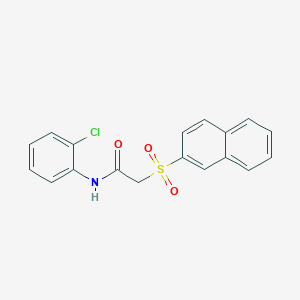![molecular formula C16H13ClN4O2S B285631 N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285631.png)
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-547,632 is a member of the oxadiazole class of compounds and has been found to have potent anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival, and its activity is dysregulated in many diseases, including cancer and inflammatory disorders. This compound inhibits the activity of NF-κB by binding to the p50 subunit of the protein, preventing its translocation into the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of NF-κB by this compound has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. This compound has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth.
Advantages and Limitations for Lab Experiments
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and high yields. This compound has also been extensively studied in preclinical models and has been found to have potent anti-inflammatory and anti-tumor effects. However, this compound has some limitations for use in laboratory experiments. It is a small molecule inhibitor that may have limited bioavailability and may not be suitable for use in vivo.
Future Directions
There are several future directions for research on N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the development of novel drug delivery systems to improve the bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models.
Synthesis Methods
The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-chloroaniline with 5-pyridin-4-yl-[1,3,4]oxadiazol-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to produce the desired compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by this compound has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
Properties
Molecular Formula |
C16H13ClN4O2S |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-4-13(12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
InChI Key |
VLYBYVLROYDTGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)



![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)




